molecular formula C11H17N3O3S B7876291 4-ethyl-3-[(ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide

4-ethyl-3-[(ethylsulfonyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No.: B7876291
M. Wt: 271.34 g/mol
InChI Key: DKXVLHNIYYOZJH-UHFFFAOYSA-N
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Description

4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide is an organic compound with a complex structure that includes both sulfonamide and hydroxylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide typically involves multi-step organic reactions. One common approach is to start with the nitration of ethylbenzene to form 4-nitroethylbenzene. This intermediate is then subjected to reduction to yield 4-ethylbenzenamine. The next step involves the sulfonylation of 4-ethylbenzenamine with ethylsulfonyl chloride to produce 4-ethyl-3-[(ethylsulfonyl)amino]benzenamine. Finally, the hydroxylamine group is introduced through a reaction with hydroxylamine hydrochloride under basic conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group under specific conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro derivatives, while reduction of a nitro group can produce amines.

Scientific Research Applications

4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. The hydroxylamine group can participate in redox reactions, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-[(methylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide
  • 4-ethyl-3-[(propylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide
  • 4-ethyl-3-[(butylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide

Uniqueness

4-ethyl-3-[(ethylsulfonyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethylsulfonyl group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and interaction with biological targets.

Properties

IUPAC Name

4-ethyl-3-(ethylsulfonylamino)-N'-hydroxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-3-8-5-6-9(11(12)13-15)7-10(8)14-18(16,17)4-2/h5-7,14-15H,3-4H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXVLHNIYYOZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=NO)N)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=C(C=C1)/C(=N/O)/N)NS(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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